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Abstract
Quinofumelin is a novel fungicide characterized by a quinoline core structure, demonstrating

potent and selective inhibition of fungal dihydroorotate dehydrogenase (DHODH). This

document provides a comprehensive overview of the laboratory-scale synthesis of

Quinofumelin, presenting a detailed, multi-step protocol. The synthesis commences with the

regioselective bromination of quinolinium chloride, followed by a sequence of reactions

including cyanation, a Ritter reaction coupled with Bischler-Napieralski cyclization, and

concluding with a radical benzylic dibromination and subsequent double halogen exchange to

yield the final product. This protocol is intended to provide researchers and drug development

professionals with a thorough methodology for the synthesis of Quinofumelin for experimental

and developmental purposes.

Introduction
Quinofumelin, with the chemical name 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-

yl)quinoline, is a recently developed fungicide by Mitsui Chemicals Agro, Inc.[1]. It exhibits

significant fungicidal activity against a broad spectrum of ascomycete fungi, including those

responsible for rice blast and gray mold[2]. The mode of action of Quinofumelin is the highly

selective inhibition of fungal dihydroorotate dehydrogenase (DHODH), a key enzyme in the

pyrimidine biosynthesis pathway, with significantly lower activity against the human enzyme,

highlighting its potential for safe and effective use in agriculture[1]. The unique chemical
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structure and novel mode of action make Quinofumelin a valuable tool for managing fungicide

resistance.

This document outlines a five-step synthesis protocol for Quinofumelin suitable for laboratory

use, based on publicly available scientific literature.

Synthesis Pathway Overview
The synthesis of Quinofumelin is a multi-step process that can be summarized as follows:

Regioselective Bromination: The synthesis begins with the bromination of quinolinium

chloride to produce 3-bromoquinoline.

Palladium-Catalyzed Cyanation: The bromo-substituted quinoline is then converted to 3-

quinolinecarbonitrile.

Ritter Reaction and Bischler-Napieralski Cyclization: The nitrile undergoes a sulfuric acid-

mediated Ritter reaction with 2-methyl-1-phenylpropan-2-ol, which is followed by a Bischler-

Napieralski cyclization to construct the core dihydroisoquinoline scaffold.

Radical Benzylic Dibromination: The resulting intermediate is then subjected to a radical

dibromination at the benzylic position.

Double Halogen Exchange: The final step involves a double halogen exchange to introduce

the two fluorine atoms, yielding Quinofumelin.

Experimental Protocols
Materials and Reagents
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Reagent/Material Supplier Grade

Quinolinium chloride Commercially Available Reagent

Bromine Commercially Available Reagent

Zinc Cyanide Commercially Available Reagent

Palladium Catalyst (e.g.,

Pd(PPh3)4)
Commercially Available Reagent

Sulfuric Acid Commercially Available ACS Grade

2-Methyl-1-phenylpropan-2-ol Commercially Available Reagent

1,3-Dibromo-5,5-

dimethylhydantoin (DBH)
Commercially Available Reagent

Di-(4-tert-

butylcyclohexyl)peroxydicarbo

nate (Peroyl TCP)

Commercially Available Reagent

Fluorinating Agent (e.g., AgF

or KF)
Commercially Available Reagent

Organic Solvents (e.g.,

Dichloromethane, Ethyl

Acetate, Hexane)

Commercially Available HPLC Grade

Anhydrous Magnesium Sulfate Commercially Available Reagent

Silica Gel for Chromatography Commercially Available 60 Å, 230-400 mesh

Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-Bromoquinoline

A detailed experimental protocol for the regioselective bromination of quinolinium chloride is not

fully described in the available literature. However, a general procedure would involve the

reaction of quinolinium chloride with a brominating agent, such as elemental bromine, in a

suitable solvent. The reaction conditions would need to be carefully controlled to ensure

regioselectivity at the 3-position.
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Step 2: Synthesis of 3-Quinolinecarbonitrile

The conversion of 3-bromoquinoline to 3-quinolinecarbonitrile is achieved through a palladium-

catalyzed cross-coupling reaction with zinc cyanide[1].

Procedure: To a solution of 3-bromoquinoline in a suitable solvent (e.g., DMF or DMA), add

zinc cyanide and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)). The

reaction mixture is heated under an inert atmosphere until the starting material is consumed

(monitored by TLC or GC-MS). After cooling, the reaction is quenched, and the product is

extracted and purified.

Step 3: Synthesis of the Dihydroisoquinolinylquinoline Intermediate

This step involves a sulfuric acid-mediated Ritter reaction followed by a Bischler-Napieralski

cyclization[1].

Procedure: To a solution of 3-quinolinecarbonitrile in concentrated sulfuric acid at 0°C, add 2-

methyl-1-phenylpropan-2-ol dropwise. The mixture is stirred at room temperature and then

heated to promote the Ritter reaction and subsequent cyclization. The reaction is carefully

quenched by pouring it onto ice, followed by basification and extraction of the crude product.

Purification is typically performed by column chromatography.

Step 4: Radical Benzylic Dibromination

The dihydroisoquinolinylquinoline intermediate is then dibrominated at the benzylic position

using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as the bromine source and a radical

initiator[1].

Procedure: The intermediate from Step 3 is dissolved in a suitable solvent (e.g., a non-polar

solvent like carbon tetrachloride or cyclohexane). DBH and a radical initiator such as di-(4-

tert-butylcyclohexyl)peroxydicarbonate (peroyl TCP) are added. The mixture is heated or

irradiated with UV light to initiate the radical reaction. The reaction progress is monitored,

and upon completion, the product is isolated and purified.

Step 5: Synthesis of Quinofumelin (Double Halogen Exchange)

The final step is a double halogen exchange to replace the bromine atoms with fluorine[1].
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Procedure: The dibrominated intermediate is treated with a fluorinating agent. The choice of

reagent and reaction conditions is crucial for the success of this step. After the reaction is

complete, the crude Quinofumelin is purified, typically by silica gel chromatography, to yield

the final product as colorless crystals[2].

Data Presentation
While specific yields for each step of the Quinofumelin synthesis are not detailed in the

currently available literature, the following table outlines the expected transformations and key

reagents.

Step
Starting
Material

Key Reagents Product
Expected Yield
(%)

1
Quinolinium

chloride

Brominating

Agent

3-

Bromoquinoline

Data not

available

2
3-

Bromoquinoline

Zinc Cyanide,

Palladium

Catalyst

3-

Quinolinecarboni

trile

Data not

available

3

3-

Quinolinecarboni

trile

2-Methyl-1-

phenylpropan-2-

ol, H2SO4

Dihydroisoquinoli

nylquinoline

Data not

available

4
Dihydroisoquinoli

nylquinoline

DBH, Peroyl

TCP

Dibrominated

Intermediate

Data not

available

5
Dibrominated

Intermediate

Fluorinating

Agent
Quinofumelin

9% (for a related

final step)[2]
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Click to download full resolution via product page

Caption: Overall workflow for the laboratory synthesis of Quinofumelin.

Conclusion
The provided protocol outlines the key steps for the laboratory synthesis of Quinofumelin.

Researchers should note that while the general pathway is established, optimization of reaction

conditions and purification procedures may be necessary to achieve satisfactory yields and

purity. The synthesis involves several advanced organic chemistry techniques and should be

performed by trained personnel in a well-equipped laboratory with appropriate safety

precautions. Further investigation into detailed experimental procedures from primary literature,

such as patents from Mitsui Chemicals Agro, is recommended for precise replication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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